molecular formula C9H6N2S B1407275 4-Cyano-2-methylbenzothiazole CAS No. 1261744-77-7

4-Cyano-2-methylbenzothiazole

Cat. No. B1407275
CAS RN: 1261744-77-7
M. Wt: 174.22 g/mol
InChI Key: LQGJHUOWTYPTAJ-UHFFFAOYSA-N
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Description

4-Cyano-2-methylbenzothiazole (4CMT) is a heterocyclic organic compound with a molecular formula of C9H6N2S. It is a colorless solid that is soluble in water and other organic solvents. 4CMT has been studied extensively in the scientific community due to its unique chemical and physical properties. This compound is of particular interest due to its potential applications in various areas such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Antitumor Properties

4-Cyano-2-methylbenzothiazole and its derivatives have been investigated for their antitumor properties. Novel cyano- and amidinobenzothiazole derivatives showed significant antiproliferative effects on various tumor cell lines. Some compounds, particularly those with specific groups on the molecular surface, induced cell cycle perturbations and apoptosis in cancer cells (Ćaleta et al., 2009). Additionally, benzothiazoles containing isopropylamidino or imidazolyl groups were considered for further investigation as potential anticancer agents.

Biochemical Activity Against Bacteria and Fungi

The biochemical activity of compounds derived from 4-Cyano-2-methylbenzothiazole extends to antibacterial and antifungal applications. A study demonstrated the successful activity of synthesized compounds against E. coli and antifungal efficacy against Bacillus subtilis species (Padder et al., 2022).

Larvicidal Activity

In the realm of pest control, certain derivatives of 4-Cyano-2-methylbenzothiazole have been explored for larvicidal activity. Novel hydrazones of this compound demonstrated promising larvicidal agents against Anopheles arabiensis, a mosquito species (N. P et al., 2021).

Applications in Medicinal Chemistry

Further exploring its utility in medicinal chemistry, 4-Cyano-2-methylbenzothiazole has been used in the synthesis of various compounds with potential therapeutic effects. This includes the synthesis of novel 2-arylbenzothiazoles which have shown inhibitory activity against lung, colon, and breast cancer cell lines (Catriona G Mortimer et al., 2006).

Fluorescent Probes and Chemical Analysis

The compound has also found application in the field of fluorescence and chemical analysis. For example, 2-Cyano-6-hydroxybenzothiazole, a precursor in the biosynthesis of D-luciferin, exhibited unique fluorescence properties controlled by solvent and acidity, making it a potentially useful fluorescent probe (Jadhav et al., 2020).

Corrosion Inhibition

In addition to its biological applications, derivatives of 4-Cyano-2-methylbenzothiazole have been studied for their role in corrosion inhibition. A study demonstrated the effectiveness of 2-amino-4-methylbenzothiazole in enhancing the corrosion protection of mild steel in acidic environments (Shainy et al., 2017).

properties

IUPAC Name

2-methyl-1,3-benzothiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGJHUOWTYPTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-2-methylbenzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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